molecular formula C8H10NO3P B6267323 6-(dimethylphosphoryl)pyridine-2-carboxylic acid CAS No. 2361947-57-9

6-(dimethylphosphoryl)pyridine-2-carboxylic acid

Cat. No. B6267323
CAS RN: 2361947-57-9
M. Wt: 199.1
InChI Key:
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Description

6-(Dimethylphosphoryl)pyridine-2-carboxylic acid (6-DMPCA) is a novel compound which has recently been studied for its potential applications in the field of chemistry. 6-DMPCA is a derivative of pyridine, a heterocyclic aromatic compound, and is a phosphorylated derivative of 2-carboxypyridine. It is a highly polar molecule and has been studied for its potential applications in drug delivery systems, as well as in the synthesis of a variety of compounds.

Scientific Research Applications

6-(dimethylphosphoryl)pyridine-2-carboxylic acid has been studied for its potential applications in a number of different fields. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and nucleosides. Additionally, 6-(dimethylphosphoryl)pyridine-2-carboxylic acid has been studied for its potential use in drug delivery systems, as it has been found to increase the solubility of certain drugs. It has also been studied for its potential applications in the field of biochemistry, as it has been found to act as a chelating agent, binding to metal ions and forming complexes.

Mechanism of Action

The mechanism of action of 6-(dimethylphosphoryl)pyridine-2-carboxylic acid is not fully understood, but it is believed to involve the formation of complexes with metal ions. 6-(dimethylphosphoryl)pyridine-2-carboxylic acid is a highly polar molecule, and as such it is able to form strong complexes with metal ions. It has been found to form complexes with a variety of metal ions, including copper, iron, and zinc. These complexes are believed to be involved in the action of 6-(dimethylphosphoryl)pyridine-2-carboxylic acid, as they are able to bind to and activate certain enzymes, thus affecting the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(dimethylphosphoryl)pyridine-2-carboxylic acid are not yet fully understood, but it is believed to be involved in a variety of processes. 6-(dimethylphosphoryl)pyridine-2-carboxylic acid has been found to affect the activity of certain enzymes, and as such it is believed to be involved in the regulation of metabolic processes. Additionally, it has been found to have an effect on the transport of certain molecules across cell membranes, and is believed to be involved in the regulation of cell signaling.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(dimethylphosphoryl)pyridine-2-carboxylic acid in laboratory experiments is its ability to form complexes with metal ions. This allows for the synthesis of a variety of compounds, as well as the delivery of certain drugs. Additionally, 6-(dimethylphosphoryl)pyridine-2-carboxylic acid is a highly polar molecule, which makes it ideal for use in aqueous solutions. However, 6-(dimethylphosphoryl)pyridine-2-carboxylic acid is a highly reactive compound, and as such it can be difficult to handle and store. Additionally, it is susceptible to hydrolysis, which can lead to the formation of impurities in the final product.

Future Directions

The potential applications of 6-(dimethylphosphoryl)pyridine-2-carboxylic acid are still being explored, and there are a number of potential future directions for research. One potential direction is the development of new drug delivery systems based on 6-(dimethylphosphoryl)pyridine-2-carboxylic acid. Additionally, further research into the biochemical and physiological effects of 6-(dimethylphosphoryl)pyridine-2-carboxylic acid could lead to the development of new therapeutic agents. Finally, further research into the synthesis of 6-(dimethylphosphoryl)pyridine-2-carboxylic acid could lead to the development of new and more efficient synthesis methods.

Synthesis Methods

6-(dimethylphosphoryl)pyridine-2-carboxylic acid can be synthesized through a number of methods, including the reaction of pyridine with dimethylphosphoryl chloride, the reaction of pyridine with dimethylphosphoramidite, and the reaction of pyridine with dimethylphosphorochloridate. The most common method of synthesizing 6-(dimethylphosphoryl)pyridine-2-carboxylic acid is by reacting pyridine with dimethylphosphoryl chloride, which yields 6-(dimethylphosphoryl)pyridine-2-carboxylic acid as a white solid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-50°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(dimethylphosphoryl)pyridine-2-carboxylic acid involves the reaction of 2-chloronicotinic acid with dimethylphosphite in the presence of a catalyst, followed by hydrolysis of the resulting intermediate.", "Starting Materials": [ "2-chloronicotinic acid", "dimethylphosphite", "catalyst" ], "Reaction": [ "Step 1: 2-chloronicotinic acid is reacted with dimethylphosphite in the presence of a catalyst, such as triethylamine or pyridine, to form the intermediate 6-(dimethylphosphoryl)pyridine-2-carboxylic acid dimethyl ester.", "Step 2: The intermediate is then hydrolyzed with a strong acid, such as hydrochloric acid or sulfuric acid, to remove the ester group and form the final product, 6-(dimethylphosphoryl)pyridine-2-carboxylic acid." ] }

CAS RN

2361947-57-9

Product Name

6-(dimethylphosphoryl)pyridine-2-carboxylic acid

Molecular Formula

C8H10NO3P

Molecular Weight

199.1

Purity

90

Origin of Product

United States

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